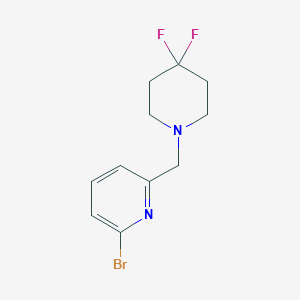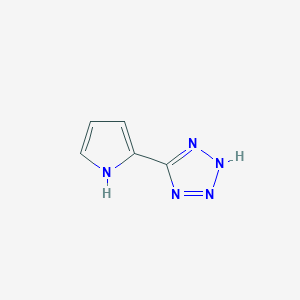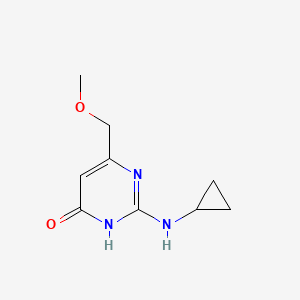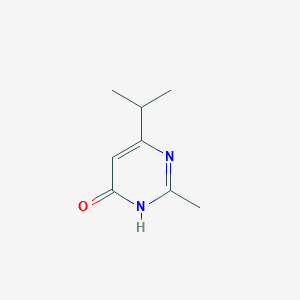![molecular formula C12H11N3O2 B1417721 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 946150-84-1](/img/structure/B1417721.png)
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Übersicht
Beschreibung
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It has been found to be a potent inhibitor of fMLP-induced neutrophil chemotaxis , which is a process involved in both acute and chronic autoimmune inflammatory disorders .
Synthesis Analysis
The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives has been reported in the literature . For example, one method involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has been utilized in various synthesis and functionalization reactions. Studies have focused on the creation of various derivatives through reactions with different compounds. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been explored, leading to the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the synthesis of 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and acids has been reported, expanding the scope of derivatives and applications of these compounds in chemistry (Abignente et al., 1993).
Antioxidant and Antimicrobial Activities
Some derivatives of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid have shown promising antioxidant and antimicrobial activities. For instance, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives demonstrated significant antioxidant activity, as well as high activity against various strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, and direct binding .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-6-13-15-7-10(14-11(9)15)8-4-2-1-3-5-8/h1-6,10,14H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJSSZHIKYSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the 4I compound potentially beneficial for treating melanoma, including Vemurafenib-resistant melanoma?
A1: The research paper focuses on addressing the challenge of Vemurafenib (PLX4032) resistance in melanoma treatment []. The study investigated two imidazo-pyrazole derivatives, including 4I, for their antiproliferative effects on both patient-isolated melanoma cells (MEOV NT) and Vemurafenib-resistant melanoma cells (MEOV PLX-R) []. The study found that 4I demonstrated greater efficacy against MEOV PLX-R cells compared to Vemurafenib, suggesting its potential as a treatment option for resistant melanoma []. This enhanced activity against resistant cells makes 4I a promising candidate for further research and development.
Q2: How was 4I formulated for potential topical application, and what are the advantages of this formulation?
A2: Recognizing the potential of 4I, researchers developed a hydrogel formulation using a synthesized antibacterial resin (R4) as a gelling agent []. This hydrogel, termed R4HG-4I, exhibited several advantageous characteristics:
- High Hydrophilicity and Porosity: R4's inherent properties resulted in a hydrogel with high hydrophilicity and 85% porosity, allowing for efficient drug loading and release [].
- Swelling Capacity: The R4HG-4I hydrogel demonstrated a remarkable swelling capability of 552%, suggesting its potential for sustained drug release [].
- Shear-Thinning Properties: Rheological experiments revealed that R4HG-4I behaves as a shear-thinning Bingham pseudoplastic fluid with low yield stress, making it easy to spread, a crucial factor for topical applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)

![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)


![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)

![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)


![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)
